1-Cyclopentyloctan-1-one
Overview
Description
1-Cyclopentyloctan-1-one is an organic compound with the molecular formula C13H24O It is a ketone featuring a cyclopentyl group attached to an octanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyloctan-1-one can be synthesized through several methods. One common approach involves the cycloalkylation of octanone with cyclopentyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopentyl group on the octanone backbone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyloctan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized derivatives.
Scientific Research Applications
1-Cyclopentyloctan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Cyclopentyloctan-1-one involves its interaction with various molecular targets. As a ketone, it can act as an electrophile in nucleophilic addition reactions. The cyclopentyl group may influence the compound’s reactivity and interaction with biological molecules, potentially affecting enzyme activity and metabolic pathways .
Comparison with Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentyl group.
Octan-2-one: An octanone without the cyclopentyl group.
Cyclohexanone: A ketone with a cyclohexyl group instead of cyclopentyl.
Uniqueness: 1-Cyclopentyloctan-1-one is unique due to the combination of a cyclopentyl group and an octanone chain, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
IUPAC Name |
1-cyclopentyloctan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-11-13(14)12-9-7-8-10-12/h12H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBKZVGREYJKDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365055 | |
Record name | 1-cyclopentyloctan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62444-53-5 | |
Record name | 1-cyclopentyloctan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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